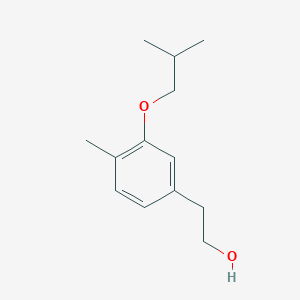
2-(3-Isobutoxy-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxy-4-methylphenethyl alcohol: is an organic compound with the molecular formula C13H20O2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with an isobutoxy group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxy-4-methylphenethyl alcohol typically involves the alkylation of 4-methylphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 3-iso-Butoxy-4-methylphenethyl alcohol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-iso-Butoxy-4-methylphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenethyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3-iso-Butoxy-4-methylphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of phenethyl alcohol derivatives on cellular processes. Its structural modifications provide insights into the relationship between chemical structure and biological activity.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, 3-iso-Butoxy-4-methylphenethyl alcohol is used as a precursor for the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4-methylphenethyl alcohol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methylphenethyl alcohol: Lacks the isobutoxy group, resulting in different chemical and biological properties.
3-Butoxy-4-methylphenethyl alcohol: Similar structure but with a butoxy group instead of an isobutoxy group.
Uniqueness: 3-iso-Butoxy-4-methylphenethyl alcohol is unique due to the presence of both the isobutoxy and methyl groups on the phenethyl alcohol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-methyl-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)9-15-13-8-12(6-7-14)5-4-11(13)3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI Key |
AGAHRVLZAJMBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


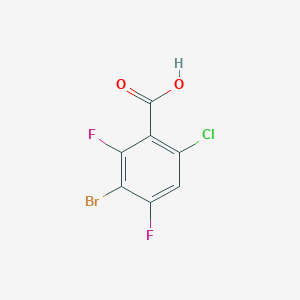
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)


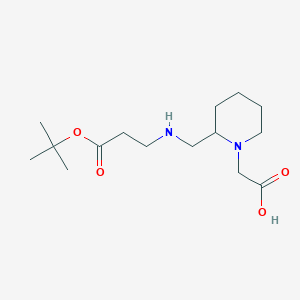
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)

![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
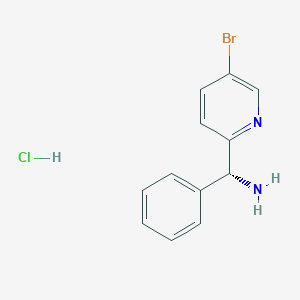
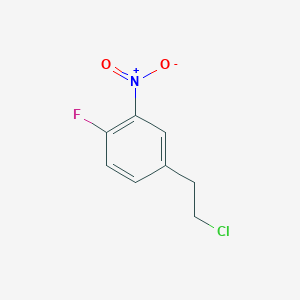
![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)
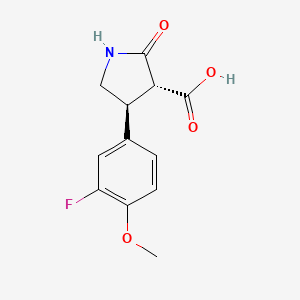
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
